molecular formula C28H22Cl2N2O6 B316839 ethyl 2-chloro-5-{5-[2-({5-[4-chloro-3-(ethoxycarbonyl)phenyl]-2-furyl}methylene)carbohydrazonoyl]-2-furyl}benzoate

ethyl 2-chloro-5-{5-[2-({5-[4-chloro-3-(ethoxycarbonyl)phenyl]-2-furyl}methylene)carbohydrazonoyl]-2-furyl}benzoate

Cat. No.: B316839
M. Wt: 553.4 g/mol
InChI Key: VMFYZTWIKAIEPP-IHXWQEJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-chloro-5-[5-[(E)-[(E)-[5-(4-chloro-3-ethoxycarbonylphenyl)furan-2-yl]methylidenehydrazinylidene]methyl]furan-2-yl]benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features multiple functional groups, including chloro, ethoxycarbonyl, furan, and benzoate, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of ethyl 2-chloro-5-{5-[2-({5-[4-chloro-3-(ethoxycarbonyl)phenyl]-2-furyl}methylene)carbohydrazonoyl]-2-furyl}benzoate involves several steps, including the formation of key intermediates and their subsequent reactions. Common synthetic routes may include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro and ethoxycarbonyl groups: These functional groups can be introduced through substitution reactions using reagents such as thionyl chloride and ethyl chloroformate.

    Coupling reactions: The final step involves coupling the furan intermediates with the benzoate moiety using catalysts like palladium or copper under controlled conditions.

Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Ethyl 2-chloro-5-[5-[(E)-[(E)-[5-(4-chloro-3-ethoxycarbonylphenyl)furan-2-yl]methylidenehydrazinylidene]methyl]furan-2-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions, forming new derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-chloro-5-[5-[(E)-[(E)-[5-(4-chloro-3-ethoxycarbonylphenyl)furan-2-yl]methylidenehydrazinylidene]methyl]furan-2-yl]benzoate has several scientific research applications, including:

    Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may have potential as a probe for studying biological processes and interactions at the molecular level.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-5-{5-[2-({5-[4-chloro-3-(ethoxycarbonyl)phenyl]-2-furyl}methylene)carbohydrazonoyl]-2-furyl}benzoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-chloro-5-[5-[(E)-[(E)-[5-(4-chloro-3-ethoxycarbonylphenyl)furan-2-yl]methylidenehydrazinylidene]methyl]furan-2-yl]benzoate can be compared with other similar compounds, such as:

    Ethyl 2-chloro-5-nitronicotinate: This compound shares the chloro and ethoxycarbonyl groups but differs in its core structure.

    Pyraflufen-ethyl: This compound has a similar ethoxycarbonyl group but features different substituents and a distinct core structure.

    Indole derivatives: These compounds share some structural similarities and may exhibit similar biological activities.

Properties

Molecular Formula

C28H22Cl2N2O6

Molecular Weight

553.4 g/mol

IUPAC Name

ethyl 2-chloro-5-[5-[(E)-[(E)-[5-(4-chloro-3-ethoxycarbonylphenyl)furan-2-yl]methylidenehydrazinylidene]methyl]furan-2-yl]benzoate

InChI

InChI=1S/C28H22Cl2N2O6/c1-3-35-27(33)21-13-17(5-9-23(21)29)25-11-7-19(37-25)15-31-32-16-20-8-12-26(38-20)18-6-10-24(30)22(14-18)28(34)36-4-2/h5-16H,3-4H2,1-2H3/b31-15+,32-16+

InChI Key

VMFYZTWIKAIEPP-IHXWQEJPSA-N

SMILES

CCOC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)C=NN=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)OCC)Cl

Isomeric SMILES

CCOC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)/C=N/N=C/C3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)OCC)Cl

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)C=NN=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)OCC)Cl

Origin of Product

United States

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